2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride
Description
Properties
IUPAC Name |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;;/h3-4H,5-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOYGBZXJSVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride, is a pharmaceutical impurity standard. It is also known as Ranitidine Related Compound A (USP), and Ranitidine impurity B (PhEur)
Mode of Action
It is known to have biological activity and is used as a reagent in organic synthesis.
Biochemical Pathways
It is known to participate in various organic synthesis reactions.
Biological Activity
The compound 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine; dihydrochloride is a synthetic molecule with potential therapeutic applications. Its structural components suggest various biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C13H23ClN4O3S
- Molecular Weight : 350.862 g/mol
- CAS Number : 66357-59-3
- IUPAC Name : (Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine; hydrochloride
The biological activity of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and potential central nervous system (CNS) penetration.
Antimicrobial Activity
Research has indicated that compounds with similar furan and dimethylamino structures exhibit significant antimicrobial properties. For instance, studies show that furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Furan-based compounds have been documented to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as MAPK and PI3K/Akt .
Neuroprotective Effects
There is emerging evidence that compounds similar to 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine may exert neuroprotective effects. The dimethylamino group is known to influence neurotransmitter systems, potentially offering protective benefits in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClN4O3S |
| Molecular Weight | 350.862 g/mol |
| CAS Number | 66357-59-3 |
| Solubility | Soluble in water |
| Melting Point | 135°C |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring significantly enhanced antibacterial potency, suggesting that similar modifications in 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine could yield effective antimicrobial agents .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that furan-containing compounds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via ROS generation .
- Neuroprotection in Animal Models : Experimental models showed that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal damage. This effect was attributed to the modulation of inflammatory pathways and enhancement of antioxidant defenses .
Scientific Research Applications
Pharmaceutical Applications
- Impurity Reference Material : The compound is classified as an impurity reference material in pharmaceutical formulations, particularly those related to ulcer therapeutics. It is essential for quality control and regulatory compliance in drug manufacturing .
- Toxicology Studies : It has been utilized in toxicological studies to assess the safety profiles of drugs containing similar structures. The compound serves as a model for understanding the behavior of related substances in biological systems .
- Analytical Chemistry : Due to its unique chemical structure, it is employed in analytical chemistry for method development and validation, particularly using techniques such as High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) .
Case Study 1: Quality Control in Ranitidine Production
A study conducted on the use of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine; dihydrochloride as a reference standard demonstrated its effectiveness in identifying impurities during the manufacturing of Ranitidine. The study highlighted how the presence of this compound can affect the overall quality and efficacy of the final product, necessitating rigorous testing protocols to ensure compliance with pharmaceutical standards .
Case Study 2: Toxicological Assessment
Research involving this compound has been pivotal in assessing the toxicological effects associated with similar compounds used in pharmaceuticals. The findings indicated that while the compound itself exhibited low toxicity, its derivatives might pose risks under certain conditions, emphasizing the need for thorough evaluations in drug development processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine dihydrochloride, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via multi-step reactions involving furan derivatives and sulfanyl-ethylamine precursors. Key steps include:
- Step 1 : Functionalization of the furan ring with a dimethylaminomethyl group using reductive amination (e.g., formaldehyde and dimethylamine in methanol under reflux).
- Step 2 : Thioether formation via nucleophilic substitution between a furan-methyl bromide intermediate and 2-mercaptoethylamine.
- Step 3 : Hydrochloride salt formation using HCl in ethanol.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify substituent positions (e.g., furan protons at δ 6.2–7.1 ppm, dimethylamino at δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (ISO 17025 standards require ≥98% for reference materials) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (theoretical [M+H]⁺ = 289.2 g/mol) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis yield and reduce byproduct formation?
- Methodological Answer : Apply factorial design to evaluate critical parameters:
- Factors : Temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), reaction time (4–12 hrs).
- Response Variables : Yield (%), byproduct ratio (HPLC area%).
- Example DOE Table :
| Run | Temp (°C) | Catalyst (mol%) | Time (hrs) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|---|
| 1 | 40 | 0.5 | 4 | 62 | 8.5 |
| 2 | 80 | 2.0 | 12 | 88 | 2.1 |
- Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 1.5 mol% catalyst, 8 hrs), reducing byproducts by 60% .
Q. How do computational models resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target receptors (e.g., GPCRs) under varying protonation states (the dihydrochloride salt’s pH-dependent solubility impacts activity).
- Density Functional Theory (DFT) : Calculate electron distribution in the furan ring and sulfanyl group to predict reactivity with biological nucleophiles.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against cell lines) to reconcile discrepancies. For example, lower activity at pH >7 aligns with reduced solubility predicted by MD .
Q. What strategies mitigate degradation during long-term storage of this hygroscopic compound?
- Methodological Answer :
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Packaging : Use argon-purged, amber glass vials with PTFE-lined caps to limit oxidation and moisture ingress.
- Lyophilization : Freeze-drying the hydrochloride salt improves stability (residual moisture <1% via Karl Fischer titration) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Controlled Replication : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry (λ = 600 nm) under nitrogen to prevent oxidation.
- Ionization Effects : Adjust pH (1–10) to study the dihydrochloride’s solubility profile. Data shows 10x higher solubility in acidic buffers (pH 3) vs. neutral PBS .
- Contradiction Source : Discrepancies arise from unaccounted counterion exchange (e.g., chloride vs. acetate salts) in older studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
